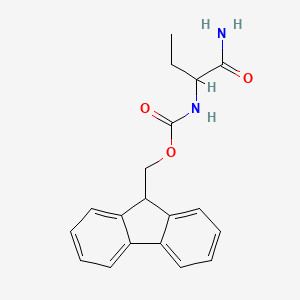
Sodium2-chloropyrimidine-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-chloropyrimidine-4-sulfinate is an organosulfur compound with the molecular formula C₄H₂ClN₂NaO₂S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in various chemical reactions and has significant applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-4-sulfinate typically involves the chlorination of pyrimidine derivatives followed by sulfonation. One common method includes the reaction of 2-chloropyrimidine with sodium sulfite under controlled conditions to yield sodium 2-chloropyrimidine-4-sulfinate .
Industrial Production Methods: Industrial production of sodium 2-chloropyrimidine-4-sulfinate often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and filtration to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-chloropyrimidine-4-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It participates in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Sodium 2-chloropyrimidine-4-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 2-chloropyrimidine-4-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group (-SO₂Na) can undergo nucleophilic substitution, while the chlorine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
- Sodium 2-chloropyridine-4-sulfinate
- Sodium 2-chloropyrimidine-5-sulfinate
- Sodium 2-chloropyrimidine-6-sulfinate
Comparison: Sodium 2-chloropyrimidine-4-sulfinate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the chlorine and sulfonate groups can significantly influence the compound’s reactivity and the types of reactions it can undergo .
Propiedades
Fórmula molecular |
C4H2ClN2NaO2S |
|---|---|
Peso molecular |
200.58 g/mol |
Nombre IUPAC |
sodium;2-chloropyrimidine-4-sulfinate |
InChI |
InChI=1S/C4H3ClN2O2S.Na/c5-4-6-2-1-3(7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |
Clave InChI |
VWIYEXKLCXAJMK-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=C(N=C1S(=O)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)




![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)

![[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate](/img/structure/B13126466.png)


![Thiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B13126494.png)

